2-Ethyl-1,3-thiazole-4-carbaldehyde

Catalog No.
S3011766
CAS No.
433214-90-5
M.F
C6H7NOS
M. Wt
141.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1,3-thiazole-4-carbaldehyde

CAS Number

433214-90-5

Product Name

2-Ethyl-1,3-thiazole-4-carbaldehyde

IUPAC Name

2-ethyl-1,3-thiazole-4-carbaldehyde

Molecular Formula

C6H7NOS

Molecular Weight

141.19

InChI

InChI=1S/C6H7NOS/c1-2-6-7-5(3-8)4-9-6/h3-4H,2H2,1H3

InChI Key

SQSRIAZDTHFIKL-UHFFFAOYSA-N

SMILES

CCC1=NC(=CS1)C=O

Solubility

not available

2-Ethyl-1,3-thiazole-4-carbaldehyde is a heterocyclic organic compound characterized by a thiazole ring with an ethyl group and an aldehyde functional group. Its molecular formula is C6H7NOSC_6H_7NOS, and it features a five-membered ring structure that includes both nitrogen and sulfur atoms. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities and applications in synthetic chemistry.

Typical of aldehydes and thiazole derivatives. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with other carbonyl compounds to yield various condensation products.
  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid under appropriate conditions.

Research indicates that compounds related to 2-ethyl-1,3-thiazole-4-carbaldehyde exhibit various biological activities. For instance, thiazole derivatives have been studied for their antibacterial, antifungal, and anti-inflammatory properties. Specific studies have demonstrated that thiazole-based compounds can inhibit certain enzymes or microbial growth, making them valuable in medicinal chemistry .

Several synthesis methods for 2-ethyl-1,3-thiazole-4-carbaldehyde have been reported:

  • From Thiazole Derivatives: Starting from 2-bromo thiazole compounds, the synthesis can involve nucleophilic substitution followed by oxidation to introduce the aldehyde group .
  • Using Ethyl Grignard Reagents: Ethyl Grignard reagents can react with thiazole derivatives, followed by hydrolysis to yield the desired carbaldehyde.
  • One-pot Synthesis: Recent advancements have led to one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel.

2-Ethyl-1,3-thiazole-4-carbaldehyde finds applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: In the development of agrochemicals due to its potential insecticidal and fungicidal properties.
  • Flavoring Agents: Its unique aroma makes it suitable for use in food flavoring.

Interaction studies involving 2-ethyl-1,3-thiazole-4-carbaldehyde have focused on its binding affinity with various biological targets. For example, research has shown that derivatives of this compound can interact with specific enzymes or receptors, influencing biological pathways relevant to disease processes. These interactions are critical for understanding its potential therapeutic applications .

Several compounds share structural similarities with 2-ethyl-1,3-thiazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
2-MethylthiazoleStructureExhibits distinct antimicrobial properties.
4-MethylthiazoleStructureKnown for its use as a flavoring agent.
2-Amino-1,3-thiazoleStructureDisplays significant biological activity against bacteria.

Uniqueness of 2-Ethyl-1,3-thiazole-4-carbaldehyde

What distinguishes 2-ethyl-1,3-thiazole-4-carbaldehyde from these similar compounds is its specific combination of an ethyl group and an aldehyde functionality on the thiazole ring. This unique structure may impart distinct chemical reactivity and biological activity compared to other thiazoles.

XLogP3

1.6

Dates

Modify: 2023-08-17

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